Sucroseoctasulfate xsodium salt
Description
Contextualization within Sulfated Carbohydrate Chemistry
Sucrose (B13894) octasulfate sodium salt belongs to the class of sulfated carbohydrates, which includes naturally occurring polysaccharides like heparin and chondroitin (B13769445) sulfate (B86663). evitachem.com It is a synthetic derivative of sucrose, a common disaccharide, where all eight hydroxyl groups are esterified with sulfate groups. chemsynlab.com This extensive sulfation dramatically alters the molecule's properties, transforming it from a simple sugar into a highly anionic, water-soluble compound with significant biological activity. evitachem.comchemsynlab.com
The high density of negative charges conferred by the eight sulfate groups is a key feature, making the molecule highly polar and capable of strong electrostatic interactions with positively charged molecules, such as proteins. This structural feature positions sucrose octasulfate sodium salt as an analogue to naturally occurring glycosaminoglycans (GAGs), which are crucial components of the extracellular matrix and play vital roles in cell signaling and other biological processes. Unlike polymeric GAGs, sucrose octasulfate is a well-defined, non-polymeric molecule, which allows for more precise structure-function studies. aacrjournals.org
Overview of Research Significance and Model Compound Utility
The significance of sucrose octasulfate sodium salt in research stems largely from its utility as a model compound to investigate complex biological phenomena. Its structural and chemical similarities to heparin allow it to be used as a "heparin mimic" or "heparin analog." nih.govacs.org This is particularly valuable for dissecting the multifaceted roles of heparin. For instance, researchers use sucrose octasulfate to study the effects of heparin-binding growth factors, such as Fibroblast Growth Factor-2 (FGF-2), independent of heparin's potent anticoagulant properties. nih.gov While sucrose octasulfate binds to FGFs and can modulate their activity, it shows minimal effect in standard coagulation assays, enabling scientists to isolate and study growth factor regulation. nih.gov
Its role as a model compound extends to several key research areas:
Glycosaminoglycan Mimicry : It is used to simulate the structure and function of GAGs to explore their roles in cell signaling and molecular recognition.
Drug Delivery Systems : The highly anionic nature of sucrose octasulfate has been exploited in the development of advanced drug delivery systems. It serves as an excellent intraliposomal trapping agent to encapsulate and stabilize therapeutic agents within liposomes, a technique used in nanoliposomal drug formulations. aacrjournals.orgnih.govnih.govrsc.org This method improves drug loading efficiency and retention within the liposome (B1194612). aacrjournals.org
Biochemical and Biophysical Studies : The compound is used to study the effects of sulfation on molecular binding and recognition. Crystal structure analysis of sucrose octasulfate in complex with proteins like FGF and its receptor has provided fundamental insights into how sulfated molecules mediate protein-protein interactions and signal activation. tandfonline.comnih.gov It has also been used to characterize the binding interactions with the protein thrombin. acs.orgnih.gov
| Application Area | Specific Use as a Model Compound | Key Research Finding |
| Growth Factor Biology | Heparin analog to study Fibroblast Growth Factor (FGF) signaling. | Potently inhibits FGF-2 binding to endothelial cells and can potentiate FGF signaling by imitating heparin's dual role in increasing FGF-FGFR affinity and promoting receptor dimerization. nih.govtandfonline.com |
| Glycobiology | Mimic for naturally occurring glycosaminoglycans (GAGs). | Used to study the effects of sulfation on molecular recognition and the role of GAGs in cell signaling. |
| Pharmacology / Drug Delivery | Non-polymeric, anionic trapping agent for liposomal drug encapsulation. | Creates highly stable nanoliposomal formulations of drugs like irinotecan (B1672180) and vinorelbine, improving drug retention and efficacy. aacrjournals.orgnih.govmdpi.com |
| Coagulation Research | Tool to differentiate between anticoagulant and other biological activities of heparin. | Binds to thrombin's exosite II but has minimal effect on coagulation, helping to isolate other heparin-mediated effects. nih.govacs.org |
| Analytical Chemistry | Standard for developing analytical methods for sulfated compounds. | Its well-defined structure is useful for calibrating and validating methods like chromatography. chemsynlab.com |
Historical Development and Evolution of Research Focus
The journey of sucrose octasulfate in scientific research began with foundational work on the sulfation of sugars. Early methods involved reacting sucrose with agents like pyridine-sulfur trioxide or chlorosulfonic acid to produce the fully sulfated derivative. evitachem.comjst.go.jp
The research focus has evolved significantly over the decades:
Early Research & Gastrointestinal Applications : The insoluble aluminum salt of sucrose octasulfate, known as sucralfate (B611045), was developed and has been used clinically for treating ulcers since the 1980s. chemsynlab.comchemicalbook.comdeascal.com This application was based on its ability to form a protective physical barrier over ulcerated tissue. chemsynlab.com Research from this era focused on its cytoprotective effects. chemicalbook.com
Shift to Soluble Salts and Growth Factor Biology : A pivotal shift occurred as researchers began investigating the water-soluble salts, such as the sodium and potassium salts. chemicalbook.comgoogleapis.com This led to the discovery of its interactions with heparin-binding proteins, particularly fibroblast growth factors (FGFs). pdbj.org Landmark studies revealed that sucrose octasulfate could bind to FGFs, stabilize them against denaturation, and mimic heparin's role in activating FGF signaling pathways, which are crucial for tissue repair and angiogenesis. tandfonline.comnih.govpdbj.org
Advanced Drug Delivery Systems : In the 21st century, the unique properties of sucrose octasulfate have been harnessed in the field of nanotechnology and drug delivery. Researchers developed a novel liposomal loading technology using a triethylammonium (B8662869) salt of sucrose octasulfate as an intraliposomal trapping agent. aacrjournals.orgnih.gov This innovation led to the creation of highly stable nanoliposomal formulations for cancer therapeutics, such as Onivyde™ (liposomal irinotecan), which demonstrates superior drug retention and efficacy. aacrjournals.orgmdpi.com
Tissue Regeneration and Wound Healing : More recently, research has circled back to tissue repair, but with a more sophisticated understanding. The potassium salt of sucrose octasulfate has been incorporated into advanced wound dressings. spandidos-publications.com Research in this area investigates its ability to modulate the wound environment, for instance by inhibiting excess matrix metalloproteinases (MMPs), which can impede healing. spandidos-publications.com
This evolution highlights a trajectory from a relatively simple topical agent to a sophisticated molecular tool used to probe fundamental biological processes and to engineer advanced therapeutic systems. chemsynlab.comaacrjournals.org
| Era / Period | Key Development / Research Focus | Significance |
| Mid-20th Century | Development of synthesis methods for sulfated sugars. | Foundational chemistry for producing sucrose octasulfate using reagents like pyridine-sulfur trioxide was established. evitachem.comjst.go.jp |
| c. 1980s | Clinical use of the aluminum complex (Sucralfate). | Focused on the physical barrier and cytoprotective properties for treating gastrointestinal ulcers. chemicalbook.commedchemexpress.com |
| c. 1990s - 2000s | Investigation of soluble salts and interaction with growth factors. | Discovered that sucrose octasulfate acts as a heparin mimic, binding to and stabilizing FGFs, and activating their signaling pathways. nih.govtandfonline.compdbj.org |
| c. 2000s - Present | Application in nanoliposomal drug delivery. | Utilized as a highly effective trapping agent to create stable, high-load drug formulations for cancer therapy (e.g., Onivyde™). aacrjournals.orgrsc.orgmdpi.com |
| c. 2010s - Present | Use in advanced wound care. | Incorporated into wound dressings to modulate the wound environment and promote healing in chronic wounds like diabetic foot ulcers. spandidos-publications.comwoundsinternational.comnih.gov |
Properties
Molecular Formula |
C12H21NaO35S8 |
|---|---|
Molecular Weight |
1004.8 g/mol |
IUPAC Name |
sodium;[(2R,3R,4S,5S)-3,4-disulfooxy-5-(sulfooxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl sulfate |
InChI |
InChI=1S/C12H22O35S8.Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/q;+1/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
InChI Key |
AUAYLRSBUXJFCP-AKSHDPDZSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Sucrose Octasulfate Sodium Salt
Established Synthesis Pathways for Sucrose (B13894) Octasulfate
The synthesis of sucrose octasulfate sodium salt is a multi-step process that begins with the sulfonation of sucrose followed by neutralization to form the desired salt.
The core of the synthesis is the esterification of the eight hydroxyl groups of sucrose with sulfate (B86663) groups. This is typically achieved by reacting sucrose with a sulfur trioxide (SO₃) complex. evitachem.com Common sulfonating agents include the sulfur trioxide pyridine (B92270) complex (C₅H₅N·SO₃) and the sulfur trioxide triethylamine (B128534) complex. evitachem.comgoogle.comgoogle.com The use of these complexes is preferred over reagents like chlorosulfonic acid because they offer more controlled reactivity and minimize side reactions such as dehydration or charring of the sucrose molecule.
The reaction is generally carried out in an anhydrous polar aprotic solvent, such as pyridine, dimethylformamide (DMF), or triethylamine itself. google.comjst.go.jp The choice of solvent can influence the reaction kinetics and solubility of intermediates. evitachem.com The reaction temperature and duration are critical parameters that must be precisely controlled to achieve a high degree of sulfation and minimize degradation. mdpi.com For instance, one patented method involves dissolving sucrose in triethylamine and reacting it with a triethylamine-sulfur trioxide complex at temperatures ranging from 40°C to 80°C for several hours. google.comgoogle.com Another protocol uses the pyridine-sulfur trioxide complex in pyridine, with the reaction proceeding at 65-70°C for approximately 6 hours. google.comgoogle.com
Table 1: Examples of Reaction Conditions for the Synthesis of Sucrose Octasulfate
| Sulfonating Agent | Solvent | Temperature (°C) | Time (hours) | Reported Yield | Source |
|---|---|---|---|---|---|
| Triethylamine-Sulfur Trioxide | Triethylamine | 60-65 | 3 | 88% | google.com |
| Triethylamine-Sulfur Trioxide | Triethylamine | 75-80 | 2 | 85% | google.com |
| Triethylamine-Sulfur Trioxide | Triethylamine | 40-50 | 5 | 91% | google.com |
| Pyridine-Sulfur Trioxide | Pyridine | 65-70 | 6 | Not Specified | google.comgoogle.com |
Following the sulfonation reaction, the resulting acidic sucrose octasulfate is neutralized to form a stable salt. Direct neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, can be employed to yield the final sodium salt product. evitachem.comgoogle.comgoogle.com In some procedures, the reaction mixture is cooled, and a sodium hydroxide solution is added to adjust the pH to a basic range (e.g., pH 8-9), causing the sodium salt to precipitate. google.comgoogle.com
An alternative and often preferred method involves a two-step process using an intermediate salt. In this pathway, the reaction mixture is first neutralized with aqueous ammonia (B1221849) to precipitate sucrose octasulfate ammonium (B1175870) salt. This crude ammonium salt can be washed with ethanol (B145695) to remove residual solvents and byproducts, yielding a product with 80-90% purity. The purified sucrose octasulfate ammonium salt then serves as a precursor for the final sodium salt. The conversion is achieved through one of two methods:
Ion Exchange: The ammonium salt is passed through an ion-exchange resin (e.g., Dowex 50WX8) to replace the ammonium (NH₄⁺) counterions with sodium (Na⁺) ions.
Alkaline Hydrolysis and Precipitation: The ammonium salt is dissolved in water, and the pH is adjusted to 8-9 with sodium hydroxide. This alkaline environment facilitates the displacement of ammonium ions by sodium ions. The sucrose octasulfate sodium salt is then precipitated by the addition of ethanol, filtered, and dried. This method can achieve yields exceeding 95% with high purity.
Advanced Purification Techniques for Research-Grade Sucrose Octasulfate Sodium Salt
Achieving the high purity required for research and pharmaceutical applications necessitates advanced purification techniques to remove undersulfated byproducts (e.g., sucrose heptasulfate), residual solvents, and inorganic salts.
Chromatography is a powerful tool for purifying sucrose octasulfate sodium salt. chemsynlab.com
Ion-Exchange Chromatography: This is a key technique used in large-scale purification processes. Anion-exchange chromatography can effectively separate the fully sulfated sucrose octasulfate from less-sulfated impurities based on their charge differences. ngh.com.tw Cation-exchange resins, such as Dowex 50WX8, are also employed to selectively bind and remove impurities or to perform counter-ion exchange, as seen in the conversion of the ammonium salt to the sodium salt. Sucrose octasulfate itself is recognized for its high affinity for anion-exchange stationary phases and has been studied as a low-molecular-weight displacer for the purification of proteins and oligonucleotides. springernature.comnih.govgoogle.com
Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size. It can be used to remove small molecule impurities from the larger sucrose octasulfate product. chemsynlab.com
Column Chromatography: This is a general term for a range of purification techniques that can be adapted for sucrose octasulfate purification, often using silica (B1680970) or alumina (B75360) as the stationary phase. chemsynlab.com
Recrystallization is a fundamental and highly effective method for purifying the final product. The selection of an appropriate solvent system is crucial for success.
Recrystallization: For small-scale purification, recrystallization from an ethanol-water mixture (e.g., 50:50 v/v) has been shown to be a "gold standard," capable of increasing purity from a crude level of 80% to over 99%. Another documented method involves dissolving the crude filter cake in purified water and inducing crystallization by cooling. This process can be repeated multiple times until a pure, white product is obtained. google.comgoogle.com
Solvent Extraction and Washing: Washing the crude product with solvents like ethanol is a common step to remove organic impurities and unreacted reagents. Solvent extraction is also a viable purification strategy. evitachem.com
Table 2: Purity Enhancement via Recrystallization
| Method | Initial Purity | Final Purity | Source |
|---|---|---|---|
| Recrystallization from aqueous ethanol | 80-90% (Ammonium Salt) | 95-100% (Ammonium Salt) | |
| Recrystallization from ethanol-water (50:50 v/v) | 80% | >99% | |
| Repeated crystallization from purified water | Crude | White pure product | google.comgoogle.com |
Regioselective Sulfation and Degree of Sulfation Control
Controlling the degree of sulfation (DS)—the average number of sulfate groups per sucrose molecule—and the regioselectivity—the specific hydroxyl groups that are sulfated—is a significant challenge in carbohydrate chemistry. mdpi.comacs.org For sucrose octasulfate, the goal is typically a DS of eight, but achieving this precisely while avoiding undersulfated species requires careful control of reaction conditions.
The degree of sulfation is significantly influenced by the molar ratio of the sulfonating agent to sucrose, the reaction temperature, and the reaction time. jst.go.jpmdpi.com Generally, increasing the concentration of the sulfonating agent, the temperature, or the reaction time will lead to a higher degree of sulfation, but may also increase the risk of degradation. mdpi.com The choice of the SO₃ complex itself can also affect the outcome; for example, in studies on other polysaccharides, SO₃-DMF complexes have been shown to yield a higher degree of sulfation compared to SO₃-pyridine complexes under similar conditions. diva-portal.org
Achieving regioselective sulfation, where only specific hydroxyl groups are targeted, is more complex due to the eight available hydroxyl groups on sucrose having similar reactivities. However, research into related compounds demonstrates potential strategies. One approach is to use protecting groups to block certain hydroxyls before the sulfation reaction. Another method involves the regioselective modification of sucrose prior to sulfation. For instance, the sulfonation of 6-O-acylsucrose derivatives using a pyridine-sulfur trioxide complex resulted in sulfation occurring primarily at the secondary C-4' hydroxyl and the primary C-1' hydroxyl positions. This indicates that the presence of an acyl group can direct the sulfation to other specific positions on the sucrose molecule. Furthermore, methods for the regioselective desulfation of specific positions, such as the 6-sulfate group on carbohydrates using silylating reagents, have been developed, offering a reverse strategy to achieve a desired sulfation pattern. tandfonline.com
Chemical Modifications and Derivatization Strategies of Sucrose Octasulfate Sodium Salt
Sucrose octasulfate sodium salt serves as a versatile scaffold for chemical modification, allowing for the synthesis of various derivatives with tailored properties for specific research applications. These modifications primarily involve the introduction of reporter groups for analytical purposes and the exchange of the sodium counterion to form alternative salts and metal complexes with unique physicochemical characteristics.
Introduction of Reporter Groups (e.g., Isotopic Labeling)
The introduction of isotopic labels into the sucrose octasulfate molecule is a key strategy for creating internal standards for quantitative analysis. These labeled compounds are chemically identical to the unlabeled analyte but have a different mass, allowing them to be distinguished by mass spectrometry.
A notable example is the synthesis of ¹³C-labeled sucrose octasulfate sodium salt. This compound is utilized as an internal standard in the development of sensitive bioanalytical methods, such as ion-pair reversed-phase ultra-performance liquid chromatography coupled with electrospray triple quadrupole mass spectrometry (IPRP-UPLC ESI MS/MS), for the precise determination of sucrose octasulfate in biological matrices like plasma and urine. researchgate.net The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample extraction and ionization efficiency, thereby ensuring the accuracy and reliability of quantitative results.
Formation of Alternative Counterion Salts for Specific Research Applications
The sodium counterions in sucrose octasulfate sodium salt can be replaced by a variety of other cations. This derivatization strategy is employed to alter the compound's properties, such as solubility, stability, and behavior in analytical techniques. The choice of counterion can significantly impact the molecule's performance in specific research contexts, from mass spectrometry analysis to its use in pharmaceutical formulations. evitachem.comnih.gov
The formation of alternative alkali metal and ammonium salts of sucrose octasulfate is a common derivatization strategy. These salts are often more stable and can be isolated as crystalline compounds, which is advantageous for purification and characterization. googleapis.comjst.go.jp
The synthesis of these salts typically involves the sulfation of sucrose followed by neutralization with the appropriate hydroxide or carbonate. evitachem.com For instance, a method for preparing potassium sucrose octasulfate involves reacting sucrose with a triethylamine-sulfur trioxide complex, followed by pH adjustment with potassium hydroxide solution to yield the potassium salt. patsnap.com Similarly, ammonium, rubidium, and cesium salts have been prepared and crystallized from aqueous methanol. googleapis.comjst.go.jp
The identity of the counterion has been shown to significantly affect the stability of the molecule during mass spectrometry analysis. While lithium, sodium, and potassium salts of sucrose octasulfate tend to undergo some fragmentation through the loss of sulfate groups (SO₃), the use of heavier alkali metals like rubidium and cesium suppresses this fragmentation. nih.gov This increased stability makes cesium salts particularly useful for mass spectrometric detection. evitachem.comnih.gov The triethylammonium (B8662869) salt (TASOS) has also been synthesized and recognized as suitable for specific applications, such as in the preparation of liposomal vesicles. googleapis.comwipo.int
| Counterion Salt | Synthetic Method Highlights | Key Research Applications & Findings | Citations |
| Potassium (K⁺) | Reaction of sucrose with triethylamine-sulfur trioxide complex, followed by neutralization with potassium hydroxide. patsnap.com Can also be prepared from the sodium salt via ion exchange. googleapis.com | Used as a surrogate for heparin. glpbio.comlabscoop.com Can be obtained as stable crystals. jst.go.jp | jst.go.jppatsnap.comglpbio.comlabscoop.comgoogleapis.com |
| Cesium (Cs⁺) | Prepared from the sodium salt via a strong cation-exchange column. nih.gov Can be crystallized from aqueous methanol. jst.go.jp | Shows improved stability and suppressed fragmentation during mass spectrometry analysis compared to lighter alkali metals. evitachem.comnih.gov | evitachem.comnih.govjst.go.jp |
| Rubidium (Rb⁺) | Prepared from the sodium salt via a strong cation-exchange column. nih.gov Can be crystallized from aqueous methanol. jst.go.jp | Exhibits suppressed fragmentation during mass spectrometry, similar to cesium salts. nih.gov | nih.govjst.go.jp |
| Ammonium (NH₄⁺) | Formed by reacting the sucrose octasulfate reaction mixture with an excess of aqueous ammonia. google.com The salt can then be isolated by precipitation with an alcohol like ethanol. google.comgoogleapis.com | Used as a key intermediate in the synthesis of sucralfate (B611045) (the aluminum complex). google.comgoogleapis.com Can be obtained as a pure, crystalline product. google.com | jst.go.jpgoogle.comgoogleapis.com |
| Triethylammonium | Prepared from sodium or potassium salt by ion exchange. googleapis.com Can also be prepared by titrating the acidic form of sucrose octasulfate with triethylamine. | Used in the preparation of liposomal nanoparticles. googleapis.com | googleapis.comwipo.int |
Sucrose octasulfate can form complexes with various metal ions, leading to derivatives with distinct biological and chemical properties. These complexes are utilized in a range of research and pharmaceutical applications.
Aluminum Complex (Sucralfate): The most well-known metal complex is the sucrose octasulfate-aluminum complex, known as sucralfate. medchemexpress.comamericanelements.comsrlchem.com It is synthesized by reacting the ammonium salt of sucrose octasulfate with aluminum chlorohydrate. google.com In this complex, aluminum ions interact with the negatively charged sulfate groups of sucrose octasulfate. sielc.com This interaction results in a viscous, adherent substance. medchemexpress.com Sucralfate is characterized as an alkaline aluminum-sucrose complex. srlchem.comsigmaaldrich.com
Silver Complex: Silver salts of sucrose octasulfate have been synthesized and investigated for their antimicrobial properties. google.com These complexes demonstrate significant activity against various bacterial and fungal pathogens. google.comnih.govplos.orgnih.gov The silver ions bind to the sulfate groups, and the resulting compound combines the properties of both sucrose octasulfate and ionic silver. google.comnih.gov
Magnesium Complex: Magnesium sucrose octasulfate is another derivative prepared for specific applications. Its synthesis involves contacting the acidic form of sucrose octasulfate with a magnesium salt, such as magnesium hydroxide. google.comgoogle.comgoogle.com The resulting magnesium complex has been explored for its potential in pharmaceutical and cosmetic applications. google.comgoogle.com
| Metal Complex | Preparation Method | Key Characteristics & Research Findings | Citations |
| Aluminum (Sucralfate) | Reaction of sucrose octasulfate ammonium salt with aluminum chlorohydrate. google.com | A complex of basic aluminum and sucrose octasulfate. medchemexpress.comsrlchem.com Forms a viscous, protective layer. medchemexpress.com | google.commedchemexpress.comamericanelements.comsrlchem.comsielc.comsigmaaldrich.com |
| Silver | Salification of sucrose octasulfate with a silver source. google.com | Possesses significant antimicrobial activity against bacteria and yeasts. google.comnih.govplos.orgnih.gov The silver ions complex with the sulfate groups. google.com | google.comnih.govplos.orgnih.govwoundsinternational.com |
| Magnesium | Contacting the acidic form of sucrose octasulfate with a magnesium salt (e.g., magnesium hydroxide). google.comgoogle.com | Investigated for pharmaceutical and cosmetic uses. google.comgoogle.com | google.comgoogle.comgoogle.comgoogle.com |
Advanced Structural Elucidation and Biophysical Characterization
Spectroscopic and Elemental Characterization Techniques
Spectroscopic and elemental analyses provide foundational data regarding the molecule's structure and composition. These methods confirm the presence of key functional groups and verify the empirical formula.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of sucroseoctasulfate. Both solid-state ¹³C-NMR and ¹H-NMR are utilized to confirm the covalent structure and provide insights into the molecular environment.
Comparative analyses using solid-state ¹³C-NMR have been employed to distinguish between different salt forms and related structures of sucrose (B13894) octasulfate. While the presence of paramagnetic ions can broaden the spectral peaks, distinct features remain observable. For instance, in related aluminum complexes of sucrose octasulfate, a characteristic shoulder at approximately 78.5 ppm in the ¹³C-NMR spectrum has been noted as a distinguishing feature compared to other forms like sucralfate (B611045). google.com ¹H-NMR spectroscopy also provides complementary data for structural verification. google.com These NMR techniques are crucial for confirming the integrity of the sucrose backbone and the successful sulfation at all eight available hydroxyl positions.
Table 1: Distinguishing Features in Solid-State ¹³C-NMR of Sucrose Octasulfate Derivatives
| Spectral Feature | Approximate Chemical Shift (ppm) | Significance | Reference |
|---|---|---|---|
| Distinct Shoulder | ~78.5 | Observed in certain complexed forms, distinguishing it from sucralfate. | google.com |
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For sucroseoctasulfate sodium salt, this method is critical for confirming its stoichiometry and purity. windows.net By comparing the experimentally determined percentages of carbon, hydrogen, sulfur, and sodium with the theoretical values calculated from its chemical formula (C₁₂H₁₄O₃₅S₈Na₈), the empirical formula and the completeness of the sulfation and salt formation can be verified.
Table 2: Theoretical Elemental Composition of Sucroseoctasulfate Sodium Salt (C₁₂H₁₄O₃₅S₈Na₈)
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 12 | 144.12 | 12.46% |
| Hydrogen | H | 1.01 | 14 | 14.14 | 1.22% |
| Oxygen | O | 16.00 | 35 | 560.00 | 48.43% |
| Sulfur | S | 32.07 | 8 | 256.56 | 22.18% |
| Sodium | Na | 22.99 | 8 | 183.92 | 15.91% |
| Total | | | | 1156.74 | 100.00% |
Mass Spectrometry-Based Structural Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of molecules. However, its application to highly sulfated carbohydrates like sucroseoctasulfate is fraught with challenges that require specialized approaches.
The analysis of highly sulfated carbohydrates by mass spectrometry is inherently difficult due to several factors related to their physicochemical properties:
High Polarity and Charge : The presence of multiple sulfate (B86663) groups renders the molecule highly polar and imparts a significant negative charge, which can make it difficult to retain on traditional reversed-phase chromatography columns and complicates ionization. nih.govresearchgate.net
Lability of Sulfate Groups : The sulfate groups (SO₃) are highly labile and prone to facile loss during ionization and fragmentation, particularly with thermal methods like collision-induced dissociation (CID). nih.govcore.ac.uk This neutral loss of 80 Da per sulfate group complicates the determination of the correct molecular weight and the number of sulfate moieties. nih.gov
Complex Ionization : In electrospray ionization (ESI), these molecules can form multiply charged ions. These ions can be fragile in the gas phase due to Coulombic repulsion, leading to in-source fragmentation and complex, difficult-to-interpret spectra. researchgate.nethubspot.net To overcome this, strategies involving the formation of singly charged positive complex ions with counterions like cesium or tetraalkyl ammonium (B1175870) have been investigated. researchgate.nethubspot.net
To overcome the challenges of analyzing sucrose octasulfate, a specific and sensitive method utilizing Ion-Pair Reversed-Phase Ultraperformance Liquid Chromatography coupled with Electrospray Triple Quadruple Mass Spectrometry (IPRP-UPLC ESI MS/MS) has been developed. hubspot.netresearchgate.net
This technique uses an ion-pairing reagent in the mobile phase, which interacts with the negatively charged sulfate groups of the analyte. science.gov This interaction neutralizes the charge, increasing the molecule's hydrophobicity and allowing for its retention and separation on a reversed-phase column, often a polar amide column in this case. hubspot.netresearchgate.net Following separation, the analyte is detected by a triple quadrupole mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. hubspot.net For sucrose octasulfate, a characteristic MRM transition of m/z 858 → 74 has been utilized, often with a ¹³C-labeled internal standard for precise quantification. hubspot.net
Table 3: Exemplary IPRP-UPLC ESI MS/MS Parameters for Sucroseoctasulfate Analysis
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Ion-Pair Reversed-Phase UPLC | researchgate.net |
| Column | Polar Amide | hubspot.netresearchgate.net |
| Ion-Pairing Reagent | Diethylamine and Formic Acid Buffer | researchgate.netscience.gov |
| Mass Spectrometer | Triple Quadrupole (TQD) | hubspot.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | hubspot.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | hubspot.net |
| Analyte MRM Transition | m/z 858 → 74 | hubspot.net |
| Internal Standard | ¹³C₁₂-Sucroseoctasulfate | hubspot.netresearchgate.net |
While IPRP-UPLC-MS/MS is excellent for quantification, determining the exact location of the eight sulfate groups on the sucrose scaffold requires advanced fragmentation techniques. Traditional Collision-Induced Dissociation (CID) is often unsuitable as it primarily causes the labile sulfate groups to fragment and detach, revealing little information about the carbohydrate backbone. biorxiv.org
In contrast, "soft" fragmentation methods like Electron Capture Dissociation (ECD) and Electron Detachment Dissociation (EDD) are far more effective. biorxiv.org These radical-driven techniques induce cleavage of the stronger N-Cα bonds in peptides or, analogously, the glycosidic and cross-ring bonds in carbohydrates, while preserving fragile post-translational modifications like sulfation. biorxiv.orgresearchgate.net EDD has been shown to be a powerful tool for the structural analysis of sulfated glycosaminoglycans (GAGs), which are structurally related to sucrose octasulfate. nih.gov This method generates abundant cross-ring and glycosidic bond cleavages without the problematic loss of sulfate groups, providing the detailed fragmentation pattern necessary to unambiguously confirm that all eight possible sites on the sucrose molecule are indeed sulfated. researchgate.netnih.gov
Table 4: Comparison of MS/MS Fragmentation Techniques for Sulfated Carbohydrates
| Feature | Collision-Induced Dissociation (CID) | Electron Activation/Detachment Dissociation (ECD/EDD) | Reference |
|---|---|---|---|
| Mechanism | Thermal (Vibrational Excitation) | Radical-driven (Electron-based) | biorxiv.org |
| Primary Fragmentation | Cleavage of labile bonds | Cleavage of covalent backbone (glycosidic and cross-ring) | biorxiv.orgnih.gov |
| Sulfate Groups | Prone to facile neutral loss (SO₃) | Largely preserved on fragments | biorxiv.orgresearchgate.net |
| Utility for Localization | Poor; loss of modification prevents localization. | Excellent; preservation of sulfates allows for precise site determination. | researchgate.netnih.gov |
Infrared Multiphoton Dissociation (IRMPD) Studies
Infrared Multiphoton Dissociation (IRMPD) has been employed to investigate the fragmentation patterns of sucrose octasulfate (SOS) sodium salt. These studies provide insights into the stability of the molecule and the pathways through which it dissociates.
In positive ion mode, the IRMPD of the sodiated precursor ion [M-8H+10Na]²⁺ primarily yields singly-charged even-electron product ions. A prominent fragmentation pathway is the loss of a sodium ion (Na⁺) to produce the [M-8H+9Na]⁺ ion. Subsequent losses of sulfur trioxide (SO₃) are also observed. nih.gov For instance, the irradiation of the [M-8H+10Na]²⁺ precursor results in the loss of up to three SO₃ equivalents. nih.gov Interestingly, very few product ions can be attributed to expected glycosidic or cross-ring cleavages, a common challenge in the tandem mass spectrometry of highly sulfated carbohydrates. nih.gov
In negative ion mode, the IRMPD of the [M-8H+6Na]²⁻ precursor ion also results in predominantly singly-charged product ions. The negative ion form of SOS appears to be more stable than the positive ion form, exhibiting less fragmentation. nih.gov The primary observable cleavage, aside from the loss of SO₃ from the precursor, is an isobaric C₁/Y₁ glycosidic cleavage. nih.gov The fragmentation behavior of sulfated oligosaccharides under IRMPD can be complex, with some studies noting that all fragment ions may retain the sulfate group, thereby providing information on the carbohydrate chain's connectivity. ucdavis.edu
Table 1: Selected IRMPD Fragmentation Products of Sucroseoctasulfate Sodium Salt
| Precursor Ion | m/z of Precursor | Product Ion | Observed m/z | Fragmentation Pathway | Reference |
|---|---|---|---|---|---|
| [M-8H+10Na]²⁺ | - | [M-8H+9Na]⁺ | 1180.626 | Loss of Na⁺ | nih.gov |
| [M-8H+10Na]²⁺ | - | [M-8H+9Na-SO₃]⁺ | 1100.659 | Loss of Na⁺ and SO₃ | nih.gov |
| [M-8H+10Na]²⁺ | - | [M-8H+9Na-2SO₃]⁺ | 1020.701 | Loss of Na⁺ and 2SO₃ | nih.gov |
| [M-8H+10Na]²⁺ | - | [M-8H+9Na-3SO₃]⁺ | 940.749 | Loss of Na⁺ and 3SO₃ | nih.gov |
| [M-8H+6Na]²⁻ | - | [C₁/Y₁]⁻ | 586.811 | Glycosidic Cleavage | nih.gov |
| [M-8H+6Na]²⁻ | - | [M-8H+6Na-SO₃]²⁻ | - | Loss of SO₃ | nih.gov |
Influence of Counterions on Mass Spectrometric Fragmentation Patterns
The nature of the counterion has a significant impact on the mass spectrometric fragmentation of sucrose octasulfate. The high degree of sulfation in SOS makes it prone to the loss of sulfo groups (SO₃) during analysis, which can complicate spectral interpretation.
Studies have systematically evaluated various counterions to mitigate this fragmentation. When analyzing different alkali metal salts of SOS (lithium, sodium, potassium, rubidium, and cesium) by UV-MALDI-TOF-MS, it was observed that the lithium, sodium, and potassium salts undergo a degree of fragmentation through SO₃ loss. In contrast, the use of heavier alkali metals like rubidium and cesium suppresses this fragmentation.
Furthermore, the choice of ammonium counterions also influences fragmentation. Primary, secondary, and tertiary ammonium salts of SOS lead to substantial fragmentation due to sulfate loss. However, quaternary ammonium and phosphonium (B103445) salts have been shown to yield excellent ESI spectra, particularly in the positive ion mode, by stabilizing the sulfate groups. nih.gov This stabilization is crucial for obtaining clear molecular ion signals and reducing the complexity of the mass spectra. The use of certain counterions can prevent fragmentation and allow for the formation of stable, singly charged complex ions. nih.gov
Table 2: Effect of Alkali Metal Counterions on the Fragmentation of Sucroseoctasulfate
| Counterion | Fragmentation (SO₃ loss) | Observation | Reference |
|---|---|---|---|
| Lithium (Li⁺) | Present | Some degree of fragmentation | |
| Sodium (Na⁺) | Present | Some degree of fragmentation | |
| Potassium (K⁺) | Present | Some degree of fragmentation | |
| Rubidium (Rb⁺) | Suppressed | Fragmentation is reduced | |
| Cesium (Cs⁺) | Suppressed | Fragmentation is reduced |
Biophysical Characterization Methodologies
A variety of biophysical techniques have been utilized to characterize the size, conformation, stability, and binding properties of sucrose octasulfate sodium salt.
Light Scattering Techniques (Dynamic Light Scattering, Static Light Scattering) for Molecular Sizing and Interaction Analysis
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles in solution. For sucrose and its derivatives, DLS can measure the hydrodynamic radius (Rh). Studies on sucrose solutions have shown that DLS can detect the Brownian motion of individual sucrose molecules, yielding a hydrodynamic diameter of less than 1 nm. nih.gov However, these studies also highlight the potential for nanoparticulate impurities in sugar solutions, which can interfere with the analysis. nih.gov
In the context of its interactions, light scattering-based competitive binding assays have been used to demonstrate that sucrose octasulfate competes with heparin for binding to proteins like acidic fibroblast growth factor (aFGF). nih.gov DLS has also been used to determine the particle size distribution of related compounds, such as triethylammonium (B8662869) salt of sucrose octasulfate (TASOS), where a particle size distribution (d90) of 50-120 µm was determined. google.com Static light scattering (SLS) has been employed to determine the average molecular mass of proteins in complex with molecules like sucrose octasulfate, confirming the monomeric state of the protein in solution. nih.gov
Spectroscopic Methods for Conformational Studies (e.g., Circular Dichroism, Fluorescence Spectroscopy)
Circular Dichroism (CD) and fluorescence spectroscopy are powerful techniques for studying the conformational changes in proteins upon binding to ligands like sucrose octasulfate.
CD spectroscopy, which measures differences in the absorption of left- and right-circularly polarized light, is used to assess the secondary structure of proteins. The binding of soluble sucrose octasulfate has been shown to stabilize the conformation of proteins like aFGF against thermal, urea, and acidic pH-induced unfolding, as detected by changes in the CD spectrum. nih.gov Far-UV CD data can indicate whether the binding of sucrose octasulfate induces significant changes in the protein's secondary structure. uark.eduunivr.it
Fluorescence spectroscopy, which measures the fluorescence emission of intrinsic fluorophores like tryptophan residues in proteins, is sensitive to the local environment of these residues. Changes in the fluorescence spectrum of a protein upon addition of sucrose octasulfate can indicate binding and subsequent conformational changes. nih.gov For instance, the interaction of sucrose octasulfate with aFGF has been characterized using fluorescence-based competitive binding assays. nih.gov
Calorimetric Approaches for Stability and Binding Thermodynamics (e.g., Differential Scanning Calorimetry)
Calorimetric techniques provide direct measurement of the heat changes associated with molecular interactions and conformational transitions, offering valuable thermodynamic data.
Differential Scanning Calorimetry (DSC) measures the heat capacity of a sample as a function of temperature. It has been used to demonstrate the stabilization of proteins like aFGF by soluble sucrose octasulfate against thermal unfolding. nih.gov The increase in the thermal transition midpoint (Tm) of a protein in the presence of sucrose octasulfate provides a quantitative measure of this stabilization.
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. units.it ITC has been used to show that the D2 domain of human fibroblast growth factor receptor 2 (FGFR2) binds strongly to the heparin analog, sucrose octasulfate. nih.gov This technique provides a complete thermodynamic profile of the binding interaction in a single experiment. nih.govnih.govharvard.edu
Molecular Interactions and Biochemical Mechanisms of Action
Interactions with Growth Factors and Signaling Pathways
Sucrose (B13894) octasulfate exhibits a profound ability to interact with and modulate the activity of fibroblast growth factors (FGFs), key regulators of cellular processes such as proliferation, differentiation, and angiogenesis.
Binding and Stabilization of Fibroblast Growth Factors (FGFs)
Sucrose octasulfate binds directly to fibroblast growth factors, including acidic fibroblast growth factor (aFGF or FGF-1) and basic fibroblast growth factor (bFGF or FGF-2). nih.govnih.govnih.gov This interaction is driven by the high negative charge density of sucrose octasulfate, which allows it to bind to the positively charged polyanion binding sites on FGFs. nih.gov This binding is structurally significant, as it has been shown to stabilize the FGF molecule against thermal, urea, and acid-induced unfolding. nih.gov The crystal structure of the FGF2-FGFR1-SOS complex reveals that sucrose octasulfate binds to both FGF and its receptor, thereby increasing the affinity between them. nih.govtandfonline.com Specifically, within the ternary complex, sucrose octasulfate forms hydrogen bonds with key amino acid residues on both FGF2 (Lys-26 and Lys-135) and the FGF receptor 1 (FGFR1) (Lys-163 and Lys-177). nih.gov This stabilization is crucial as it is believed to protect FGFs from degradation, for instance, in the acidic environment of the stomach, thereby enhancing their potential to stimulate tissue healing. rcsb.org
Modulation of FGF-Mediated Cellular Proliferation and Activity
The binding of sucrose octasulfate to FGFs directly influences their biological activity, particularly their role in cellular proliferation. Research has shown that sucrose octasulfate can enhance the mitogenic activity of aFGF. nih.gov It has a biphasic effect on FGF-2-mediated cell proliferation, where the outcome is dependent on the relative concentrations of the growth factor and sucrose octasulfate. nih.gov By promoting the dimerization of FGF-FGF receptor (FGFR) complexes, sucrose octasulfate mimics the action of heparin in initiating FGF signaling. nih.govtandfonline.com This dimerization is an essential step for the activation of the receptor's intracellular tyrosine kinase domain, which in turn triggers downstream signaling cascades that lead to cellular responses like proliferation. nih.gov Studies have demonstrated that sucrose octasulfate can replace heparin in promoting FGF-dependent cellular responses, such as neoangiogenesis and cell proliferation in vitro. nih.gov
Competition with Heparin and Suramin (B1662206) for Polyanion Binding Sites
Sucrose octasulfate's interaction with FGFs is characterized by its ability to compete with other polyanionic molecules, such as heparin and suramin, for the same binding sites on the growth factor. nih.govpnas.org Competitive binding assays, using techniques like fluorescence and light scattering, have confirmed that sucrose octasulfate effectively displaces heparin and suramin from the aFGF polyanion binding site. nih.gov This competition highlights the similar nature of the binding interactions of these molecules with FGFs, all of which are mediated by electrostatic forces between the negatively charged sulfates and positively charged amino acid residues on the growth factor. nih.govcaltech.edu The ability of sucrose octasulfate to act as a heparin mimic is a key aspect of its mechanism of action. pnas.org
Role in Growth Factor Diffusion and Clearance
Beyond its direct effects on FGF signaling, sucrose octasulfate also plays a role in the diffusion and clearance of these growth factors. Studies have shown that sucrose octasulfate can facilitate the diffusion of FGF-2 through heparan sulfate-rich basement membranes. nih.govnih.govresearchgate.net This suggests a potential mechanism for the removal of growth factors from the extracellular matrix, which could be significant in pathological conditions like tumor growth where FGFs are often sequestered. nih.gov By modulating the interaction of FGF-2 with the extracellular matrix, sucrose octasulfate may influence the establishment of growth factor gradients that are critical for processes like angiogenesis. nih.gov Furthermore, the induction of new capillaries through angiogenic therapies can paradoxically lead to increased clearance of the therapeutic agent, a process that can be influenced by molecules like sucrose octasulfate that affect growth factor retention and transport. ahajournals.org
Interactions with Peptides and Hormones
In addition to its well-documented interactions with growth factors, sucrose octasulfate also influences the release of certain peptides and hormones, notably somatostatin.
Interactions with Enzymes and Proteases
Inhibition of Thrombin and Factor Xa (Anticoagulant Properties)
Sucrose octasulfate exhibits anticoagulant properties by interacting with key enzymes in the coagulation cascade. It has been identified as an inhibitor of both thrombin and Factor Xa. google.com The mechanism of thrombin inhibition involves binding to thrombin's exosite II, which allosterically affects the enzyme's catalytic activity. biocompare.comnih.gov
While it is often used as a research surrogate for heparin, its interaction with thrombin has distinct characteristics. nih.gov Studies have shown that sucrose octasulfate can inhibit thrombin with high potency but with relatively low efficacy. nih.gov Unlike heparin, which can induce dimerization of thrombin, sucrose octasulfate does not appear to cause human or bovine thrombin to form dimers in solution. nih.gov This difference in the structural and chemical nature of their interactions with thrombin may present opportunities for the development of more specific allosteric modulators of thrombin function. nih.gov Interestingly, some research suggests that while sucrose octasulfate sodium salt inhibits thrombin, it may lack systemic anticoagulant effects, potentially reducing bleeding risks compared to heparin.
| Enzyme | Interaction | Effect |
| Thrombin | Binds to exosite II biocompare.comnih.gov | Inhibits catalytic activity biocompare.comnih.gov |
| Factor Xa | Inhibits activity google.com | Contributes to anticoagulant properties |
Modulation of Matrix Metalloproteinase (MMP) Activity
Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the remodeling of the extracellular matrix (ECM). mdpi.commdpi.com An imbalance in MMP activity is implicated in various pathological conditions, including chronic wounds. researchgate.netnih.gov The potassium salt of sucrose octasulfate has been shown to inhibit the activity of excess MMPs. researchgate.net
In chronic wounds, such as diabetic foot ulcers, elevated levels of MMPs, particularly MMP-9, lead to the degradation of growth factors and the ECM, thereby impairing healing. researchgate.netsemanticscholar.org By inhibiting these excessive MMPs, sucrose octasulfate helps to preserve the integrity of the ECM and growth factors, creating a more favorable environment for tissue regeneration. semanticscholar.org This inhibition of MMP activity, combined with its ability to interact with and stabilize growth factors, may stimulate the formation of new tissue. researchgate.net
Anti-Inflammatory and Cytoprotective Mechanisms
Inhibition of Pro-Inflammatory Cytokine Production
Sucrose octasulfate has demonstrated anti-inflammatory effects through the suppression of pro-inflammatory cytokine production. Research indicates that it can inhibit the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The overproduction of these cytokines is a hallmark of many inflammatory diseases. nih.govbmbreports.org By reducing the levels of these inflammatory mediators, sucrose octasulfate can help to mitigate the inflammatory response.
Cell Signaling Pathway Modulation
The biological activities of sucrose octasulfate are also mediated through its ability to modulate various cell signaling pathways. As a highly sulfated molecule, it can mimic the functions of glycosaminoglycans, which are known to be critical in cell signaling and molecular recognition processes.
Its interaction with fibroblast growth factor receptors, for example, directly influences signaling pathways involved in tissue repair. Furthermore, nitric oxide (NO) has been shown to modulate cellular responses to sucrose via a cGMP/PKG-dependent pathway, suggesting a complex interplay between different signaling molecules. nih.gov In the context of cancer, the modulation of voltage-gated sodium channels and their downstream signaling pathways, such as ERK1/2 and Akt, has been shown to influence the proliferation and differentiation of glioblastoma cells. nih.gov While direct studies on sucrose octasulfate's effect on these specific pathways are ongoing, its ability to interact with cell surface molecules and growth factors points to its potential to influence a wide array of intracellular signaling cascades.
Protection of Biological Molecules from Oxidative Damage
Sucrose octasulfate exhibits protective properties against oxidative damage. Research indicates that it possesses antioxidant and anti-free radical capabilities. google.com These properties enable it to shield other biological molecules, such as naturally occurring glycosaminoglycans (GAGs), from depolymerization caused by reactive oxygen species. google.com By mitigating the damaging effects of oxidative stress, sucrose octasulfate helps maintain the structural integrity and function of essential macromolecules within the body. oup.com
Interactions with Cellular Components and Extracellular Matrix
Sucrose octasulfate actively engages with components of the cellular environment, influencing fundamental cellular behaviors through its unique structural and chemical properties.
Mimicry of Glycosaminoglycan (GAG) Function in Molecular Recognition
A key aspect of sucrose octasulfate's activity is its function as a glycosaminoglycan (GAG) mimetic. nih.gov GAGs, such as heparin and heparan sulfate (B86663), are naturally occurring polysaccharides characterized by extensive sulfation, which is crucial for their biological roles in cell signaling and molecular recognition. nih.govacs.org Sucrose octasulfate, with its eight sulfate groups, effectively mimics this high degree of sulfation, allowing it to act as a structural and functional surrogate for GAGs like heparin. chemsynlab.comnih.gov
This mimicry allows sucrose octasulfate to participate in molecular recognition by interacting with a wide range of proteins that normally bind to heparin. researchgate.net The negatively charged sulfate groups on the sucrose octasulfate molecule engage in electrostatic interactions with positively charged amino acid residues (like lysine (B10760008) and arginine) on the surface of these proteins. nih.gov This binding can modulate the protein's activity. For instance, sucrose octasulfate binds to the serine protease thrombin at its heparin-binding site (exosite II), demonstrating its capacity to function as a heparin surrogate in this interaction. nih.gov This ability to bind to GAG-binding sites on various proteins underlies its diverse biological effects. plos.org
Influence on Cell Adhesion and Migration
Sucrose octasulfate can influence the fundamental cellular processes of adhesion and migration. These processes are critically dependent on the interaction between cells and the extracellular matrix (ECM), mediated by structures known as focal adhesions. frontiersin.orgeur.nl The formation and maturation of focal adhesions are regulated by interactions with GAGs or their mimetics.
As a GAG mimetic, sucrose octasulfate can modulate cell adhesion. For example, studies have shown that it can inhibit the attachment of endothelial cells. mdpi.com The mechanism likely involves its interaction with cell surface proteoglycans and ECM components. Cell-surface heparan sulfate proteoglycans, which sucrose octasulfate mimics, play a role in regulating the phosphorylation of focal adhesion kinase (FAK), a key protein in focal adhesion signaling. nih.gov By influencing the signaling pathways that control the assembly and disassembly of focal adhesions, sucrose octasulfate can thereby affect cell adhesion and the subsequent process of cell migration, which is crucial for tissue repair and other physiological events. eur.nlnih.gov
Promotion of Angiogenesis and Tissue Regeneration at a Molecular Level
Sucrose octasulfate is a potent promoter of angiogenesis (the formation of new blood vessels) and tissue regeneration at the molecular level. chemsynlab.comnih.gov Its primary mechanism of action involves its interaction with heparin-binding growth factors, most notably basic fibroblast growth factor (FGF-2), which is a key regulator of cell growth and angiogenesis. researchgate.netnih.govnih.gov
Sucrose octasulfate binds with high affinity to FGF-2, protecting it from degradation and stabilizing its structure. nih.govnih.gov Crucially, it facilitates the interaction between FGF-2 and its cell surface receptors (FGFRs). nih.gov Structural studies have revealed that sucrose octasulfate induces the dimerization of the FGF-FGFR complex. nih.gov This dimerization is an essential step for the activation of the receptor's intrinsic tyrosine kinase activity and the initiation of downstream signaling pathways that lead to cell proliferation and differentiation—the cellular hallmarks of angiogenesis. nih.gov By potentiating FGF signaling, sucrose octasulfate effectively enhances the natural processes of blood vessel formation and tissue repair, which explains its utility in promoting wound healing. oup.comnih.govnih.govresearchgate.net
Table of Molecular Interactions
| Interacting Molecule(s) | Mechanism of Interaction | Biological Outcome |
| Reactive Oxygen Species | Acts as an antioxidant/free-radical scavenger. google.com | Protection of biological molecules (e.g., GAGs) from oxidative damage. google.com |
| Thrombin | Binds to the heparin-binding exosite II, mimicking heparin. nih.gov | Modulation of thrombin's catalytic activity. nih.gov |
| Fibroblast Growth Factor-2 (FGF-2) & FGF Receptors (FGFR) | Binds to FGF-2, increases FGF-FGFR affinity, and promotes dimerization of the FGF-FGFR complex. nih.gov | Potentiation of FGF signaling, leading to angiogenesis and cell proliferation. nih.govnih.gov |
| Focal Adhesion Components | As a GAG mimetic, it influences signaling pathways (e.g., FAK phosphorylation) that regulate focal adhesions. mdpi.comnih.gov | Modulation of cell adhesion and migration. mdpi.comnih.gov |
Applications of Sucrose Octasulfate Sodium Salt in Advanced Research Models
Utilization as a Model Compound in Polyelectrolyte and Carbohydrate Chemistry Studies
Sucrose (B13894) octasulfate serves as an important model compound for investigating the fundamental behaviors of polyelectrolytes, which are polymers with multiple ionizable groups. Its well-defined structure and high charge density allow researchers to systematically study complex interactions that govern the properties of these charged macromolecules in solution.
Investigation of Polyelectrolyte-Solvent Interactions
The interaction between a polyelectrolyte and its surrounding solvent is crucial in determining its conformation and, consequently, its function. Sucrose octasulfate is utilized to probe these interactions under various conditions. Studies involving this compound help elucidate how factors such as ionic strength and pH influence the solubility, aggregation, and complex formation of polyelecrolytic substances. For instance, research has explored the behavior of sucrose octasulfate in aqueous solutions, examining how the extensive sulfation affects its hydration and interaction with water molecules.
Analysis of Counterion Effects on Aggregation and Complex Formation
The behavior of polyelectrolytes is significantly influenced by the presence of counterions in the solution. Sucrose octasulfate is an ideal model for studying these effects due to its strong anionic nature. Research has demonstrated that the binding of different counterions to sucrose octasulfate can dramatically alter its aggregation state and its ability to form complexes with other molecules. researchgate.net For example, the exchange of sodium ions with other cations, such as triethylammonium (B8662869), has been shown to be a key step in creating stable complexes for drug delivery applications. aacrjournals.orgaacrjournals.org The formation of these complexes is driven by electrostatic interactions, where the multivalent nature of sucrose octasulfate can lead to "inter-fiber crosslinking" with cationic molecules. biorxiv.org
Below is a table summarizing the influence of different counterions on the properties and applications of sucrose octasulfate.
| Counterion | Resulting Salt | Key Findings/Applications |
| Sodium (Na⁺) | Sucrose Octasulfate Sodium Salt | Starting material for ion exchange; used in studies of polyelectrolyte behavior. |
| Potassium (K⁺) | Potassium Sucrose Octasulfate | Used in studies of fibroblast growth factor binding and stabilization. nih.gov Investigated for wound healing applications. nih.gov |
| Triethylammonium (TEA⁺) | Triethylammonium Sucrose Octasulfate (TEA-SOS) | Forms stable complexes with various drug molecules, enhancing encapsulation efficiency and stability in liposomal drug delivery systems. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov |
| Aluminum (Al³⁺) | Sucralfate (B611045) (Basic Aluminum Salt of Sucrose Octasulfate) | Forms a protective barrier in the gastrointestinal tract; used as an anti-ulcer agent. nih.gov |
Advanced Material Science and Nanotechnology Research
The unique properties of sucrose octasulfate sodium salt make it a valuable component in the design and fabrication of advanced materials and nanotechnologies, particularly for biomedical applications.
Development of Novel Composite Materials and Hydrogels for Controlled Release Systems
Sucrose octasulfate sodium salt has been incorporated into various composite materials and hydrogels to create sophisticated controlled-release systems. nih.govmdpi.com Its ability to form stable complexes with therapeutic agents allows for their encapsulation and subsequent gradual release. researchgate.net
One notable example is the development of a thermo-responsive microneedle patch for wound healing. This patch incorporates sucrose octasulfate sodium salt into a bilayer of sodium alginate-g-poly(N-isopropylacrylamide) and a polycaprolactone/chitosan nanofiber membrane. mdpi.com The presence of sucrose octasulfate was found to promote vascular regeneration and epithelial formation, contributing to enhanced healing effects in vivo. mdpi.com The system demonstrated a rapid drug release rate of over 80%. mdpi.com
In another study, a double-network porous hydrogel composed of poly(methyl methacrylate-co-acrylamide) and polyvinyl alcohol was developed as a carrier for potassium sucrose octasulfate to accelerate diabetic wound healing. nih.govresearchgate.net This hydrogel exhibited high porosity and effective, sustained release of the sucrose octasulfate salt, which in turn inhibited matrix metalloproteinases and promoted angiogenesis. nih.gov
The table below details research findings on composite materials and hydrogels containing sucrose octasulfate salts for controlled release.
| Material Type | Composition | Key Findings on Controlled Release |
| Thermo-responsive Microneedle Patch | Sodium alginate-g-poly(N-isopropylacrylamide), hyaluronic acid, polycaprolactone/chitosan nanofibers, sucrose octasulfate sodium salt, tetracycline (B611298) hydrochloride | Rapid drug release with over 80% released. mdpi.com |
| Double-Network Porous Hydrogel | Poly(methyl methacrylate-co-acrylamide), polyvinyl alcohol, potassium sucrose octasulfate | Showed effective and slow release of potassium sucrose octasulfate. nih.gov |
| Liposomes | Sphingomyelin/cholesterol/PEG2000-DSPE, triethylammonium sucrose octasulfate | Release rates could be regulated by the drug-to-lipid ratio; higher ratios led to slower release. nih.gov |
| Nanoliposomes | Distearoylphosphatidylcholine, cholesterol, triethylammonium sucrose octasulfate | Demonstrated prolonged circulation time and slower drug release compared to other formulations. aacrjournals.orgresearchgate.net |
Surface Functionalization for Enhanced Biocompatibility and Reduced Protein Adsorption
The modification of material surfaces is critical for improving the performance of biomedical devices. Sucrose octasulfate is employed for surface functionalization to enhance biocompatibility and minimize undesirable interactions with biological components like proteins. Applying a coating of sucrose octasulfate to a surface can confer specific characteristics, such as reduced protein adsorption and improved cell adhesion. This is particularly important for medical implants, stents, and biosensors, where the interface between the device and biological tissue dictates its success and the body's response. The highly sulfated nature of the molecule is thought to create a hydrated, negatively charged layer that repels proteins and mimics the natural glycocalyx of cells.
Preclinical Research Models (In Vitro and In Vivo Animal Studies)
Sucrose octasulfate and its salts have been extensively studied in various preclinical models to investigate their biological activities and potential therapeutic applications. These studies span from cell-based assays to animal models of disease.
In Vitro Studies:
Fibroblast Growth Factor (FGF) Interaction: In vitro studies have shown that soluble sucrose octasulfate binds to and stabilizes acidic fibroblast growth factor (aFGF), protecting it from thermal and chemical degradation. nih.gov It was also found to compete with heparin for the aFGF polyanion binding site. nih.gov
Enzyme Inhibition: Research has demonstrated that sucrose octasulfate can inhibit the activity of certain enzymes. For instance, it has been shown to inhibit peptic hydrolysis by forming stable complexes with proteins and by directly adsorbing pepsin. nih.gov In the context of wound healing, it has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes that can degrade the extracellular matrix. nih.gov
Cellular Studies: In cell culture models, sucrose octasulfate has been used to study its effects on cell behavior. For example, it has been shown to promote the proliferation of certain cell types and to modulate inflammatory responses. evitachem.com
In Vivo Animal Studies:
Wound Healing: In vivo studies in animal models have demonstrated the efficacy of sucrose octasulfate salts in promoting wound healing. In a rat model of keratoconjunctivitis sicca, topical sodium sucrose octasulfate was found to reduce corneal lesions. iris-pharma.com In diabetic mouse models, hydrogels containing potassium sucrose octasulfate significantly accelerated wound healing by promoting angiogenesis and collagen deposition. nih.govresearchgate.net
Tumor Growth Inhibition: In mouse melanoma and lung carcinoma models, sucrose octasulfate was shown to inhibit tumor growth. researchgate.net This effect was linked to its ability to interfere with the activity of basic fibroblast growth factor (FGF-2), a key promoter of tumor and blood vessel growth. researchgate.net
Pharmacokinetics in Liposomal Formulations: The pharmacokinetic properties of drugs encapsulated in liposomes using a triethylammonium sucrose octasulfate (TEA-SOS) gradient have been evaluated in rats. These studies revealed that the TEA-SOS formulation led to a significantly longer blood plasma half-life of the encapsulated drug compared to other loading methods. aacrjournals.orgnih.gov
The following table summarizes key findings from preclinical in vivo animal studies involving sucrose octasulfate salts.
| Animal Model | Study Focus | Key Findings |
| Rat (Sprague-Dawley) | Pharmacokinetics of liposomal irinotecan (B1672180) | The sucrose octasulfate liposome (B1194612) formulation exhibited a blood plasma half-life of 11 hours. nih.gov |
| Rat | Keratoconjunctivitis sicca | Topical sodium sucrose octasulfate reduced corneal lesions. iris-pharma.com |
| Mouse (C57/BL6) | Tumor growth (melanoma) | Sucrose octasulfate inhibited tumor growth, an effect attributed to the inhibition of FGF-2. researchgate.net |
| Mouse (Diabetic) | Wound healing | Hydrogels with potassium sucrose octasulfate accelerated wound healing by increasing vascularization and collagen deposition. nih.govresearchgate.net |
Investigation in Animal Models of Ulcer Healing and Mucosal Defense
Sucrose octasulfate sodium salt has been extensively studied in animal models of gastrointestinal ulcers, where it has demonstrated significant protective and healing properties. msdvetmanual.com In a rat model of reflux esophagitis, administration of sucrose octasulfate sodium salt resulted in a dose-dependent reduction in ulcer lesion size and improved pathology scores. researchgate.net Imaging mass spectrometry revealed that the compound forms a thin, protective layer on the esophageal mucosal surface, which is enhanced at ulcer sites. researchgate.net This physical barrier is believed to protect the gastrointestinal tract from the damaging effects of stomach acid and pepsin. msdvetmanual.comresearchgate.net
In an ex vivo model of acid-induced mucosal bleeding in dogs, sucralfate, a complex of sucrose octasulfate and aluminum hydroxide (B78521), was effective in promoting the repair of gastric mucosal tissue. nih.gov Similarly, in cats pretreated with liquid sucralfate, the compound protected against acid-induced esophagitis. nih.gov These findings highlight the multifactorial mechanism of action of sucrose octasulfate in protecting and healing the gastrointestinal mucosa.
Studies in Animal Models of Inflammation and Thrombosis
The anti-inflammatory and anticoagulant properties of sucrose octasulfate sodium salt have been investigated in various animal models. chemsynlab.com The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response. chemsynlab.com This anti-inflammatory activity is a crucial aspect of its therapeutic potential in various inflammatory conditions.
In the context of thrombosis, sucrose octasulfate sodium salt exhibits anticoagulant activity by inhibiting thrombin and factor Xa, two key enzymes in the coagulation cascade. chemsynlab.comnih.gov However, its anticoagulant effect is considered moderate compared to heparin. nih.govresearchgate.net In vitro coagulation assays demonstrated that while heparin dramatically increased partial thromboplastin (B12709170) time (PTT) at low concentrations, a much higher concentration of sucrose octasulfate sodium salt was required to achieve a similar effect. nih.govresearchgate.net Importantly, it had a negligible effect on thrombin-induced clot formation at high concentrations. nih.govresearchgate.net This suggests that its primary mechanism of action in disease models may not be solely dependent on its anticoagulant properties. nih.govresearchgate.net
Assessment in Animal Models of Cancer and Angiogenesis
Sucrose octasulfate sodium salt has shown promise as an anti-cancer agent in preclinical animal models. chemsynlab.comnih.govresearchgate.net In mouse models of melanoma and lung carcinoma, treatment with sucrose octasulfate sodium salt resulted in significant inhibition of tumor growth. nih.govresearchgate.net This anti-tumor effect is attributed to its ability to interfere with the activity of heparin-binding growth factors, such as basic fibroblast growth factor (FGF-2), which are crucial for tumor growth and angiogenesis (the formation of new blood vessels). nih.govresearchgate.net
Studies have shown that sucrose octasulfate sodium salt potently inhibits the binding of FGF-2 to endothelial cells and can even strip pre-bound FGF-2 from these cells. nih.govresearchgate.netbiocompare.com By regulating FGF-2 activity, the compound can disrupt the signaling pathways that promote tumor and blood vessel growth. nih.govresearchgate.net Furthermore, it has been suggested that sucrose octasulfate sodium salt may facilitate the clearance of growth factors from the tumor microenvironment. nih.govresearchgate.net The investigation of angiogenesis, the formation of new blood vessels, often utilizes in vitro and in vivo models, including subcutaneous implantation in vascularized areas. researchgate.net
Evaluation in Animal Models of Wound Healing and Tissue Regeneration
The role of sucrose octasulfate sodium salt in promoting wound healing and tissue regeneration has been evaluated in various animal models. chemsynlab.com In a rat skin defect model, a dressing containing sucrose octasulfate significantly improved the healing of full-thickness wounds compared to a neutral dressing. etap-lab.com Macroscopic and microscopic observations revealed an improvement in the local vascularization network in the treated group. etap-lab.com
In another study using a rat wound model, topical application of sucralfate, the aluminum salt of sucrose octasulfate, was found to increase wound healing rates by enhancing neovascularization, fibroblast activation, re-epithelialization, and collagen density. researchgate.net The positive effects on wound healing were comparable to those of dexpanthenol, a commonly used wound healing agent. researchgate.net Furthermore, dressings containing the potassium salt of sucrose octasulfate have shown efficacy in diabetic foot ulcer models by inhibiting excess matrix metalloproteinases (MMPs), which can degrade growth factors and the extracellular matrix, thereby impeding the healing process. nih.govresearchgate.net
Cytotoxicity Assays for Experimental Safety Assessment
Before its application in animal models, the safety of sucrose octasulfate sodium salt is typically evaluated through in vitro cytotoxicity assays. chemsynlab.com These assays are crucial for determining the potential toxicity of the compound to cells. Studies have indicated that sucrose octasulfate sodium salt is generally non-toxic and has low systemic toxicity when administered to animals. chemsynlab.com However, it is recommended to handle the compound with care as it may cause irritation to the skin and mucous membranes. chemsynlab.com In vitro cytotoxicity assays, such as those using fibroblast proliferation, are essential for validating the biocompatibility of materials containing sucrose octasulfate. oup.com
Future Directions and Emerging Research Avenues
Exploration of Novel Sucrose (B13894) Octasulfate Metal Complexes for Advanced Diagnostic Probes
The development of novel diagnostic probes is a burgeoning area of research, and sucrose octasulfate is being explored as a scaffold for creating these advanced tools. The core concept revolves around the ability of sucrose octasulfate to form stable complexes with metal ions, which can then be utilized for imaging and diagnostic purposes. google.com
Recent studies have investigated the formation of ternary complexes involving sucrose octasulfate, a protein, and a metal ion. researchgate.netoup.comresearchgate.net For instance, research on the amyloid precursor protein (APP) has shown that its E2 domain can form a stable ternary complex with a copper(I) ion and an anionic probe ligand. researchgate.netoup.comresearchgate.net The formation of these complexes can be disrupted by heparin, suggesting a competitive binding mechanism and providing insights into the interactions of these molecules. researchgate.netoup.comresearchgate.net This characteristic is crucial for developing diagnostic assays, as it allows for the detection and quantification of specific protein-ligand interactions.
The potential applications extend to the development of contrast agents for medical imaging. google.com By chelating paramagnetic metal ions, sucrose octasulfate can be transformed into a targeted contrast agent. google.com These agents can be designed to accumulate at specific sites of disease by leveraging the interactions between sucrose octasulfate and certain cell surface receptors or components of the extracellular matrix. google.com
One innovative approach involves the use of ammonium (B1175870) sucrose octasulfate as a trapping agent in liposomes to encapsulate fluorescent dyes like cyanine (B1664457) 5.5 derivatives. rsc.org This method achieves high encapsulation efficiency and deep fluorescence self-quenching, which is essential for creating "smart" probes that only become fluorescent upon reaching their target and releasing their contents. rsc.org This technology holds promise for deep tissue imaging and monitoring drug release. rsc.org
| Research Focus | Key Findings | Potential Application | Citations |
|---|---|---|---|
| Ternary Complex Formation (e.g., with APP and Cu(I)) | Sucrose octasulfate can form stable ternary complexes with proteins and metal ions, which can be disrupted by heparin. | Development of diagnostic assays to quantify protein-ligand and protein-metal interactions. | researchgate.netoup.comresearchgate.net |
| Paramagnetic Metal Chelates | Sucrose octasulfate can be used to create targeted contrast agents for medical imaging. | Enhanced visualization of specific tissues or disease sites. | google.com |
| Liposomal Encapsulation of Fluorescent Dyes | Ammonium sucrose octasulfate acts as an efficient trapping agent for creating self-quenching fluorescent probes. | Advanced deep tissue imaging and monitoring of drug delivery. | rsc.org |
Rational Design of Derivatives for Targeted Molecular Interactions
The versatility of the sucrose octasulfate molecule makes it an excellent candidate for rational drug design. By modifying its structure, researchers aim to create derivatives with enhanced specificity and efficacy for various therapeutic targets. mdpi.com
One of the key areas of focus is the development of molecules that can mimic the biological activity of heparin and other glycosaminoglycans (GAGs) but with improved pharmacological properties. mdpi.com The anti-ulcer drug sucrose octasulfate itself was initially investigated due to its structural resemblance to the repeating disaccharide units of heparin. mdpi.com This has inspired the rational design of other polysulfated small molecules. mdpi.com
Researchers are designing and synthesizing libraries of sulfated small molecules based on diverse chemical scaffolds to screen for inhibitors of specific enzymes. semanticscholar.org For example, a library of 55 sulfated molecules, including sucrose octasulfate, was screened for inhibition of human Lys-plasmin. semanticscholar.org While sucrose octasulfate itself did not show strong inhibition in this particular screen, the study highlighted the potential of dimeric scaffolds in achieving significant inhibition. semanticscholar.org
The rational design process often involves creating derivatives that can selectively interact with specific binding sites on target proteins. For instance, sulfated benzofuran (B130515) dimers have been designed as allosteric inhibitors of thrombin, targeting its exosite II. nih.gov The design of such molecules is often guided by understanding the structure-activity relationships of existing ligands like sucrose octasulfate. nih.govnih.gov
Furthermore, the principles of rational design are being applied to create peptide mimetics that can bind to viral capsids. ucl.ac.uk Sucrose octasulfate is known to act as an attachment factor for some viruses, mediating their accumulation on the cell surface. ucl.ac.uk By designing peptides that mimic these interactions with high affinity and specificity, researchers aim to develop novel antiviral therapies and purification methods for viral vectors used in gene therapy. ucl.ac.uk
| Design Strategy | Therapeutic Target | Objective | Citations |
|---|---|---|---|
| Heparin Mimicry | Fibroblast Growth Factors (FGFs), Coagulation Proteins | Develop molecules with specific biological activities and improved pharmacological profiles compared to heparin. | mdpi.com |
| Screening of Sulfated Small Molecule Libraries | Enzymes like Plasmin | Discover novel enzyme inhibitors for various therapeutic applications. | semanticscholar.org |
| Allosteric Inhibitors | Thrombin | Design molecules that bind to secondary sites on a protein to modulate its activity. | nih.gov |
| Peptide Mimetics | Viral Capsids (e.g., AAV) | Develop high-affinity ligands for antiviral therapies and purification of viral vectors. | ucl.ac.uk |
Computational Modeling and Simulation Studies of Sucrose Octasulfate Interactions
Computational modeling and simulation are indispensable tools for understanding the complex molecular interactions of sucrose octasulfate at an atomic level. These methods provide insights that can guide the rational design of new derivatives and help interpret experimental findings.
Crystal structure analysis has been instrumental in elucidating the binding of sucrose octasulfate to various proteins. For example, the crystal structure of the complex between acidic fibroblast growth factor (aFGF) and sucrose octasulfate has been determined, revealing the specific amino acid residues involved in the interaction. nih.gov This structural information helps to explain how sucrose octasulfate can stabilize FGF against denaturation. nih.gov Similarly, the crystal structure of aprotinin (B3435010) in complex with sucrose octasulfate has provided insights into the unusual interactions that can lead to protein agglutination. rcsb.org
Molecular dynamics simulations are used to study the behavior of sucrose octasulfate and its complexes in a more dynamic, solution-based environment. These simulations can predict the preferred conformations of molecules and the nature of their interactions with target proteins. For instance, computational docking algorithms have been employed to predict the binding sites of chondroitin (B13769445) sulfate (B86663) E (CS-E), a related glycosaminoglycan, on various proteins. caltech.edu Similar approaches can be applied to sucrose octasulfate to understand its binding to a wide range of protein targets.
In silico studies are also being used to investigate the antiviral mechanisms of sulfated polysaccharides. By modeling the interaction between lactulose (B1674317) octasulfate (a related compound) and the ACE2 receptor, researchers have gained insights into how these molecules might interfere with the binding of the SARS-CoV-2 spike protein. nih.gov These computational approaches can accelerate the discovery and development of new antiviral agents.
| Computational Method | Protein Target | Key Insights | Citations |
|---|---|---|---|
| X-ray Crystallography | Acidic Fibroblast Growth Factor (aFGF), Aprotinin | Revealed specific binding sites and the structural basis for protein stabilization and agglutination. | nih.govrcsb.org |
| Molecular Dynamics and Docking | Various proteins, including neurotrophins | Predicts binding sites and elucidates the dynamic nature of protein-ligand interactions. | caltech.edu |
| In Silico Modeling | ACE2 Receptor (for SARS-CoV-2) | Provides a molecular-level understanding of how sulfated disaccharides can inhibit viral entry. | nih.gov |
Integration with Advanced Bioengineering and Regenerative Medicine Approaches
Sucrose octasulfate and its salts are finding increasing applications in bioengineering and regenerative medicine, particularly in the development of advanced wound healing therapies. The potassium salt of sucrose octasulfate, for instance, has been incorporated into a range of wound dressings. nih.gov
A significant area of research is the development of hydrogel-based delivery systems for sucrose octasulfate. A double-network porous hydrogel has been constructed to deliver potassium sucrose octasulfate to diabetic wounds. oup.comresearchgate.net This hydrogel system allows for the slow and sustained release of the drug, which can inhibit matrix metalloproteinases, promote angiogenesis, and improve microcirculation, thereby accelerating wound healing. oup.comresearchgate.net
These advanced wound dressings are designed to create an optimal environment for tissue regeneration. They can absorb wound exudate, protect the wound from external contaminants, and deliver therapeutic agents directly to the wound bed. nih.gov Clinical studies have shown that sucrose octasulfate-impregnated dressings can lead to faster wound closure in patients with difficult-to-heal diabetic foot ulcers and venous leg ulcers. nih.govnih.gov
The integration of sucrose octasulfate with bioengineering approaches is not limited to wound healing. Its ability to interact with and stabilize growth factors makes it a valuable component for various tissue engineering applications. nih.gov By incorporating sucrose octasulfate into scaffolds and other biomaterials, it may be possible to enhance cell growth, differentiation, and tissue regeneration in a controlled manner.
| Application | Key Features | Therapeutic Benefit | Citations |
|---|---|---|---|
| Hydrogel-Based Drug Delivery | Slow and sustained release of potassium sucrose octasulfate. | Accelerated healing of diabetic wounds by inhibiting MMPs and promoting angiogenesis. | oup.comresearchgate.net |
| Advanced Wound Dressings | Creates a favorable environment for wound healing and delivers therapeutic agents. | Faster wound closure and improved outcomes for chronic ulcers. | nih.govnih.gov |
| Tissue Engineering Scaffolds | Stabilizes and presents growth factors to cells. | Potential to enhance cell growth, differentiation, and tissue regeneration. | nih.gov |
Q & A
Q. What are the established protocols for synthesizing sucroseoctasulfate xsodium salt, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sulfonation of sucrose followed by neutralization with sodium hydroxide. Key steps include controlled temperature (e.g., 40–60°C) to avoid degradation and stoichiometric monitoring of sulfation agents (e.g., sulfur trioxide complexes). Purity validation requires High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm or ion-exchange chromatography to quantify sulfate groups . Titration methods (e.g., acid-base titration for residual sodium) may supplement purity assessment .
Q. Which spectroscopic or chromatographic methods are recommended for characterizing structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm sulfation patterns and sugar backbone integrity. Anomeric proton signals (~5.0–5.5 ppm) and sulfate-induced shifts in carbon resonances are critical markers .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify sulfate ester bonds via asymmetric S-O stretching (~1250 cm) and symmetric S-O stretching (~1050 cm) .
- X-Ray Diffraction (XRD) : Analyze crystalline structure and hydration states by comparing diffraction patterns to reference data .
Q. How should researchers design controlled experiments to assess stability under varying pH conditions?
- Methodological Answer :
- pH Range : Test stability across physiological (pH 7.4) and extreme conditions (pH 2–10) using buffer systems (e.g., phosphate, acetate).
- Kinetic Studies : Monitor degradation via HPLC at timed intervals (0, 24, 48 hrs) to calculate half-life.
- Control Variables : Maintain constant temperature (e.g., 37°C for simulated biological environments) and exclude light to prevent photodegradation .
Advanced Research Questions
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line pH and conductivity sensors) to ensure consistent sulfation .
- Design of Experiments (DoE) : Use factorial designs to optimize reaction time, temperature, and reagent ratios. For example, a 3 factorial design can identify interactions between sulfation agent concentration, pH, and stirring rate .
- Post-Synthesis Purification : Employ dialysis (MWCO 1–3 kDa) to remove unreacted sulfating agents and low-molecular-weight impurities .
Q. How can conflicting data from NMR and XRD be reconciled when determining hydration states?
- Methodological Answer :
- Cross-Validation : Combine XRD (to detect crystalline water) with thermogravimetric analysis (TGA) to quantify mass loss upon heating (100–200°C). Discrepancies may arise from amorphous vs. crystalline regions; use solid-state NMR to resolve ambiguities .
- Error Analysis : Calculate confidence intervals for XRD peak intensities and NMR integration values. Statistical tools like Student’s t-test can assess significance of observed differences .
Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or sigmoidal models (e.g., ) to estimate EC and efficacy .
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Adjust for publication bias via funnel plots or Egger’s regression .
Key Considerations for Experimental Design
- Bias Mitigation : Ensure double-blinding and adequate allocation concealment in in vivo studies to minimize overestimation of treatment effects .
- Replicability : Document synthesis parameters (e.g., stirring rate, solvent purity) and analytical instrument settings (e.g., NMR pulse sequences) to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
